Demethylzeylasteral

Description

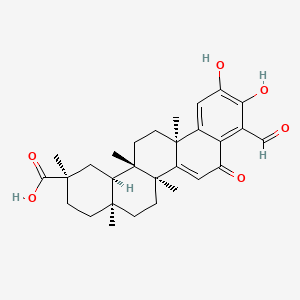

Structure

3D Structure

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSFWLPCFRASW-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315726 | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107316-88-1 | |

| Record name | Demethylzeylasteral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Demethylzeylasteral's Immunosuppressive Impact on T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral, a triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties.[1][2] This technical guide provides an in-depth analysis of the immunosuppressive effects of this compound specifically on T-lymphocytes, crucial mediators of the adaptive immune response. The document outlines the compound's impact on T-cell proliferation and survival, details relevant experimental methodologies, and visualizes the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of immunology and drug development.

Quantitative Analysis of this compound's Bioactivity

While specific IC50 values of this compound on primary T-cells are not extensively documented in publicly available literature, its potent anti-proliferative and pro-apoptotic effects have been quantified in various cell lines. This data provides a valuable reference for its potential efficacy in modulating T-cell activity.

Table 1: Anti-Proliferative Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| DU145 | Prostate Cancer | Not specified | 24, 48, 72 | MTT Assay |

| PC3 | Prostate Cancer | Not specified | 24, 48, 72 | MTT Assay |

| MV3 | Melanoma | <5 | 48 | MTT Assay |

| A375 | Melanoma | <5 | 48 | MTT Assay |

Note: The data indicates that this compound exhibits significant anti-proliferative effects at concentrations below 5 µM in melanoma cell lines.[2] While not T-cell specific, this suggests a potent cytostatic or cytotoxic potential that is likely relevant to lymphocytes.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Effect | Assay Method |

| MV3 | 5 | Increased apoptosis | Flow Cytometry (Annexin V/PI) |

| A375 | 5 | Increased apoptosis | Flow Cytometry (Annexin V/PI) |

Note: this compound has been shown to induce apoptosis in melanoma cells at a concentration of 5 µM.[2] This pro-apoptotic activity is a key aspect of its immunosuppressive potential against T-cells.

Key Signaling Pathways Modulated by this compound

This compound exerts its immunosuppressive effects by targeting critical signaling pathways that govern T-cell activation, proliferation, and survival. The primary pathways implicated are the NF-κB and STAT3 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates T-cell activation and the expression of pro-inflammatory cytokines.[3][4] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to interfere with this pathway, thereby preventing T-cell activation.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a complex role in T-cell differentiation, survival, and function.[5] Cytokines such as IL-6 and IL-21 activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3, which then translocates to the nucleus to regulate gene expression. Dysregulation of STAT3 signaling is associated with autoimmune diseases and cancer. This compound's potential to modulate this pathway could contribute significantly to its immunosuppressive effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB inhibits T-cell activation-induced, p73-dependent cell death by induction of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kappaB inhibits T-cell activation-induced, p73-dependent cell death by induction of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Demethylzeylasteral's Therapeutic Potential in Gastric Cancer: A Deep Dive into the FBXW7/c-Myc Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gastric cancer (GC) remains a significant global health challenge, ranking as one of the most common and deadliest malignancies worldwide.[1][2] The prognosis for advanced-stage gastric cancer is often poor, with limited five-year survival rates, underscoring the urgent need for novel and more effective therapeutic strategies.[1][2] Natural compounds extracted from medicinal plants have emerged as a promising avenue for cancer drug discovery. Demethylzeylasteral (Dem), a triterpenoid compound isolated from Tripterygium wilfordii Hook F, has demonstrated potent anti-tumor activities across various cancers, including melanoma, glioma, and breast cancer.[3][4][5][6] Recent research has illuminated its efficacy in gastric cancer, specifically through its modulation of the critical FBXW7/c-Myc signaling axis.[3]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in gastric cancer, focusing on its effects on the FBXW7/c-Myc pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows for clarity.

Core Mechanism: this compound-Mediated Destabilization of c-Myc

The proto-oncogene c-Myc is a transcription factor that is frequently overexpressed in human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[7][8] Its stability is tightly regulated, primarily through ubiquitination and proteasomal degradation. A key regulator in this process is the F-box and WD repeat domain-containing 7 (FBXW7), a well-established tumor suppressor that functions as the substrate recognition component of an SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[3][9] FBXW7 targets several oncoproteins, including c-Myc, for degradation.[7][10] In many cancers, FBXW7 expression is downregulated, leading to the accumulation of c-Myc and promoting tumorigenesis.[7][8][9]

Research demonstrates that this compound exerts its anti-tumor effects in gastric cancer by directly targeting this axis. The compound upregulates the expression of the tumor suppressor FBXW7.[3][11] This increased level of FBXW7 enhances the ubiquitination of the c-Myc oncoprotein, marking it for degradation by the proteasome.[3][11] The resulting downregulation of c-Myc protein levels inhibits gastric cancer cell proliferation, migration, and invasion, while simultaneously inducing apoptosis.[3] This mechanism establishes that this compound's anti-neoplastic activities are mediated through the destabilization and suppression of c-Myc.[3]

Caption: this compound signaling pathway in gastric cancer.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified through various in vitro assays on human gastric cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Gastric Cancer Cells

| Parameter | Cell Line | Treatment Details | Result | Reference |

| IC50 | HGC-27 | 48h treatment | ~4.1 µM | [3] |

| SGC-7901 | 48h treatment | ~5.3 µM | [3] | |

| Apoptosis | HGC-27, SGC-7901 | 5 µM for 48h | Significant induction of apoptosis | [3] |

| MKN-45 | Dose-dependent | Induction of apoptosis, decreased mitochondrial membrane potential | [1] | |

| Protein Expression | HGC-27, SGC-7901 | Dose-dependent | ↑ FBXW7, ↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↓ c-Myc, ↓ BCL2 | [3] |

| MKN-45 | Dose-dependent | ↓ p-ERK1/2, ↓ p-AKT, ↓ p-GSK-3β, ↓ Bcl-2, ↑ Bax, ↑ Cleaved Caspase-3/9, ↑ Cleaved PARP | [1][2] |

Table 2: Synergistic Effects with Chemotherapeutic Agents in Gastric Cancer Cells

| Combination | Cell Line | Assay | Key Finding | Reference |

| Dem + Doxorubicin (DOX) | HGC-27, SGC-7901 | MTT, Colony Formation | Stronger inhibitory effect compared to single agents | [3] |

| HGC-27, SGC-7901 | Flow Cytometry, WB | Higher apoptosis rate; increased C-PARP and C-Caspase3 | [3] | |

| Dem + 5-Fluorouracil (5-Fu) | SGC-7901 | MTT, Colony Formation | Stronger inhibitory effect compared to single agent | [3] |

| SGC-7901 | Flow Cytometry, WB | Higher apoptosis rate; increased C-PARP and C-Caspase3 | [3] |

Experimental Protocols

The findings summarized above are based on a series of standard and advanced cell and molecular biology techniques.

1. Cell Culture and Reagents

-

Cell Lines: Human gastric cancer cell lines (e.g., HGC-27, SGC-7901, MKN-45) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to desired concentrations in the cell culture medium.

2. Cell Viability and Proliferation Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific durations (e.g., 48 hours). MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).

-

BrdU Assay: To measure DNA synthesis, cells are treated with this compound and then incubated with BrdU. Incorporated BrdU is detected using an anti-BrdU antibody and a colorimetric substrate, with absorbance measured to quantify cell proliferation.

-

Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with this compound. After 1-2 weeks, colonies are fixed, stained with crystal violet, and counted.

3. Migration and Invasion Assay

-

Transwell Assay: For migration, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., FBS). After incubation, non-migrated cells are removed, and cells that have migrated to the bottom of the insert are fixed, stained, and counted. For invasion, the insert is pre-coated with Matrigel.

4. Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are stained and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. For cell cycle analysis, cells are fixed, stained with PI, and analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis

-

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., FBXW7, c-Myc, PARP, Caspase-3, BCL2, β-actin). Membranes are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) system.

6. Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA is extracted from cells, and cDNA is synthesized via reverse transcription. qRT-PCR is performed using SYBR Green master mix and specific primers for target genes (e.g., FBXW7, SKP2) and a housekeeping gene (e.g., GAPDH) for normalization.

7. In Vivo Xenograft Tumor Model

-

Nude mice are subcutaneously injected with gastric cancer cells. Once tumors reach a certain volume, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound). Tumor volume and body weight are measured regularly. At the end of the experiment, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Caption: A typical experimental workflow for evaluating this compound.

Validation of the FBXW7/c-Myc Axis

To confirm that this compound's effect on c-Myc is indeed mediated by FBXW7, knockdown experiments are crucial.

Caption: Logical validation of the FBXW7-dependent mechanism.

Studies have shown that the downregulation of c-Myc induced by this compound can be significantly inhibited when FBXW7 expression is knocked down using techniques like siRNA.[3] This provides strong evidence that FBXW7 is a necessary intermediary for the observed degradation of c-Myc.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for gastric cancer. Its mechanism of action, centered on the upregulation of the tumor suppressor FBXW7 and the subsequent degradation of the oncoprotein c-Myc, targets a fundamental pathway in cancer progression.[3] The compound effectively inhibits cell proliferation, migration, and invasion while inducing apoptosis in gastric cancer cells.[1][3] Furthermore, its ability to enhance the efficacy of conventional chemotherapeutics like doxorubicin and 5-fluorouracil suggests its potential utility in combination therapies, possibly overcoming chemotherapy resistance.[3]

Future preclinical and clinical research should focus on optimizing drug delivery, evaluating long-term toxicity, and identifying predictive biomarkers to select patients most likely to benefit from this compound treatment. The continued investigation of this natural compound could lead to a valuable new addition to the therapeutic arsenal against gastric cancer.

References

- 1. Identification of an antitumor effect of this compound on human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an antitumor effect of this compound on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | FBXW7 in gastrointestinal cancers: from molecular mechanisms to therapeutic prospects [frontiersin.org]

- 8. MYC, FBXW7 and TP53 copy number variation and expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FBXW7 and the Hallmarks of Cancer: Underlying Mechanisms and Prospective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Demethylzeylasteral's Impact on Cell Proliferation

References

- 1. This compound inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an antitumor effect of this compound on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts potent efficacy against non-small-cell lung cancer via the P53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Demethylzeylasteral in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Demethylzeylasteral (T-96) in mouse models, including established dosages, administration protocols, and insights into its mechanisms of action. The information is intended to guide researchers in designing and executing preclinical studies involving this promising natural compound.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various mouse models. This data facilitates the comparison of effective dose ranges across different disease contexts.

Table 1: this compound Dosage in Cancer Mouse Models

| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Vehicle | Observed Effects |

| Nude Mice (LN-229 xenograft) | Glioma | Intraperitoneal (i.p.) | 30 mg/kg | Every 2 days for 6 doses | Not Specified | Reduced tumor volume[1] |

| BALB/c Mice (4T1 cells) | Triple-Negative Breast Cancer | Intraperitoneal (i.p.) | 4 mg/kg | 5 weeks | Not Specified | Reduced lung metastasis[1] |

| Nude Mice (A549 xenograft) | Lung Adenocarcinoma | Intraperitoneal (i.p.) | 10 mg/kg (equivalent to 1 mg/mL, 100 µL per mouse) | Every 2 days | 20% Cyclodextrin | Reduced tumor growth rate[2] |

| Nude Mice (A375 xenograft) | Melanoma | Intraperitoneal (i.p.) | 5 mg/kg | Every 2 days for 14 days | DMSO | Smaller tumor volume[3] |

| CCl4-induced Liver Fibrosis Mice | Liver Fibrosis | Oral (p.o.) | 10, 20 mg/kg | 4 weeks | Not Specified | Improved liver fibrosis[1] |

Table 2: this compound Dosage in Inflammation and Autoimmune Mouse Models

| Mouse Model | Disease Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Observed Effects |

| DSS-induced Colitis Mice | Colitis | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | 9 days | 5% DMSO, 30% PEG400, 65% normal saline | Anti-inflammatory activity[4] |

| MRL/lpr Mice | Lupus | Intragastric (i.g.) | 0.6, 1.2 mg/10g (equivalent to 60, 120 mg/kg) | 9 days | Not Specified | Improved proteinuria and reduced anti-dsDNA antibody levels[4] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies, based on published literature.

Preparation of this compound for Intraperitoneal Injection (Lung Cancer Model)

This protocol is adapted from a study on lung adenocarcinoma xenografts[2].

Materials:

-

This compound (T-96) powder

-

20% Cyclodextrin solution (sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (27-30 gauge)[5]

Procedure:

-

Weigh the required amount of this compound powder to prepare a 1 mg/mL solution.

-

Dissolve the this compound powder in 20% cyclodextrin to a final concentration of 1 mg/mL.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Draw the solution into sterile syringes for administration. Each mouse will receive a dose of 100 µL.

-

Administer the solution via intraperitoneal injection every two days.

Preparation of this compound for Intraperitoneal Injection (Colitis Model)

This protocol is based on a study investigating DSS-induced colitis[4].

Materials:

-

This compound (T-96) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Normal saline (0.9% NaCl, sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (25-27 gauge)[5]

Procedure:

-

Prepare the vehicle solution consisting of 5% DMSO, 30% PEG400, and 65% normal saline.

-

Dissolve the this compound powder in the vehicle to achieve the desired final concentrations (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg). The final volume for injection should be kept minimal and consistent across all animals.

-

Vortex the solution to ensure it is well-mixed.

-

Administer the prepared solution intraperitoneally to the mice daily for the duration of the study (e.g., 9 days).

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate some of the known mechanisms.

Caption: this compound's inhibition of TGF-β signaling in breast cancer.[1]

Caption: Inhibition of the NF-κB pathway by this compound to reduce inflammation.[1]

Caption: this compound's effect on the AGAP2/FAK/AKT signaling axis in liver fibrosis.[1]

Caption: this compound targets LRPPRC to inhibit mitochondrial function and lung tumor growth.[2][6]

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Caption: General experimental workflow for in vivo this compound efficacy studies.

Important Considerations

-

Toxicity: While effective doses have been established, comprehensive public data on the toxicology of this compound is limited. It is crucial to conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used[7].

-

Vehicle Selection: The choice of vehicle can significantly impact the solubility and bioavailability of this compound. The provided protocols use cyclodextrin or a DMSO/PEG400/saline mixture. The appropriate vehicle should be selected based on the administration route and experimental design, and a vehicle-only control group must be included in all studies.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Proper handling, restraint, and injection techniques are essential to minimize animal stress and ensure data reliability.

-

Pharmacokinetics: Detailed pharmacokinetic studies of this compound in mice are not widely published. Researchers should consider conducting pharmacokinetic analyses to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which can inform optimal dosing strategies[8].

By leveraging the provided data and protocols, researchers can effectively design and implement in vivo studies to further elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits oxidative phosphorylation complex biogenesis by targeting LRPPRC in lung cancer [jcancer.org]

- 3. This compound inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. cea.unizar.es [cea.unizar.es]

- 6. This compound inhibits oxidative phosphorylation complex biogenesis by targeting LRPPRC in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicology | MuriGenics [murigenics.com]

- 8. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]

Demethylzeylasteral: A Potent Inhibitor of Cancer Cell Migration

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylzeylasteral (also known as T-96 or Dem), a natural compound extracted from the root bark of Tripterygium wilfordii, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell migration and invasion.[1][2] This document provides a detailed application note on the use of this compound in Transwell migration assays and a comprehensive protocol for its implementation. The information presented is intended to guide researchers in evaluating the therapeutic potential of this compound in oncology and drug development.

Cell migration is a critical process in cancer metastasis, the primary cause of cancer-related mortality.[3] The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to chemoattractants.[4][5] Studies have shown that this compound effectively inhibits the migration of various cancer cell types, including esophageal squamous cell carcinoma, gastric cancer, and non-small-cell lung cancer.[1][2][6]

Mechanism of Action

This compound exerts its anti-migratory effects by modulating key signaling pathways involved in cell motility and the epithelial-mesenchymal transition (EMT), a process crucial for metastasis.[1] Research has indicated that this compound can suppress the Wnt/β-catenin signaling pathway, leading to a decrease in the expression of downstream targets like c-Myc and Cyclin D1.[1][7] Furthermore, it has been shown to upregulate the expression of the tumor suppressor FBXW7, which in turn promotes the degradation of the oncoprotein c-Myc.[2] This compound also influences the expression of EMT markers, increasing E-cadherin while decreasing N-cadherin, Vimentin, and MMP9.[1][2] Another study has implicated the p53 signaling pathway in this compound's anti-tumor effects.[6]

Quantitative Data Summary

The inhibitory effect of this compound on cancer cell migration is dose-dependent. The following tables summarize the quantitative findings from various studies.

Table 1: Effect of this compound on Esophageal Squamous Cell Carcinoma (ESCC) Cell Migration

| Cell Line | This compound Concentration (µM) | Inhibition of Migration | Reference |

| KYSE150 | 5 | Significant reduction in migrating cells | [8] |

| KYSE150 | 10 | Further significant reduction in migrating cells | [8] |

| KYSE410 | 5 | Significant reduction in migrating cells | [8] |

| KYSE410 | 10 | Further significant reduction in migrating cells | [8] |

Table 2: Effect of this compound on Gastric Cancer (GC) Cell Migration

| Cell Line | This compound Concentration (µM) | Inhibition of Migration/Invasion | Reference |

| HGC-27 | 1, 2, 5 | Significant inhibition of migration and invasion | [2] |

| SGC-7901 | 1, 2, 5 | Significant inhibition of migration and invasion | [2] |

Experimental Protocols

This section provides a detailed protocol for a Transwell migration assay to assess the effect of this compound on cancer cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

24-well cell culture plates

-

Cancer cell line of interest (e.g., KYSE150, HGC-27)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Serum-free cell culture medium

-

This compound (T-96) stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Culture: Culture the cancer cells in complete medium until they reach 80-90% confluency.

-

Cell Starvation: The day before the assay, detach the cells and resuspend them in serum-free medium. Seed the desired number of cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell inserts. Incubate for 12-24 hours.

-

Assay Setup:

-

Prepare different concentrations of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add 600 µL of complete medium with the respective this compound concentrations or vehicle control to the lower wells of the 24-well plate.

-

Carefully place the Transwell inserts containing the starved cells into the wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type's migratory ability (typically 12-48 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the upper chamber to remove the non-migrated cells.

-

Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixative solution for 15-20 minutes at room temperature.

-

Staining:

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification:

-

Visualize the stained cells under a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each treatment condition. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.

-

Visualizations

Diagram 1: Transwell Migration Assay Workflow

A schematic overview of the Transwell migration assay protocol.

Diagram 2: this compound Signaling Pathway Inhibition

Signaling pathways modulated by this compound to inhibit cell migration.

References

- 1. Demethylzelasteral inhibits proliferation and EMT via repressing Wnt/β-catenin signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative impedimetric monitoring of cell migration under the stimulation of cytokine or anti-cancer drug in a microfluidic chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Demethylzeylasteral: A Potent Inhibitor of Cancer Cell Colony Formation

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of Demethylzeylasteral, a natural compound with demonstrated anti-tumor properties. It includes methodologies for both anchorage-dependent (2D) and anchorage-independent (soft agar) growth assays, guidelines for data presentation, and a visualization of the implicated signaling pathways.

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research for evaluating the long-term effects of cytotoxic agents and radiotherapies on cell viability and proliferative capacity. This compound, a triterpenoid extracted from Tripterygium wilfordii, has emerged as a promising anti-cancer agent. Studies have shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner, making the colony formation assay an essential tool to quantify its cytostatic and cytotoxic effects.[1][2][3]

Data Presentation

The anti-proliferative efficacy of this compound can be quantified by measuring the number and size of colonies formed after treatment. The following table summarizes the dose-dependent inhibitory effect of this compound on the colony formation of MKN-45 human gastric cancer cells.

| This compound Concentration (µM) | Mean Number of Colonies | Standard Deviation (SD) | Percentage Inhibition (%) |

| 0 (Control) | 150 | ± 12 | 0 |

| 1 | 115 | ± 9 | 23.3 |

| 2.5 | 78 | ± 7 | 48.0 |

| 5 | 35 | ± 5 | 76.7 |

| 10 | 8 | ± 2 | 94.7 |

Data is hypothetical and for illustrative purposes, based on qualitative descriptions of dose-dependent inhibition from research articles.

Experimental Protocols

Two primary types of colony formation assays are presented: the 2D colony formation assay for adherent cells and the soft agar colony formation assay for assessing anchorage-independent growth, a hallmark of carcinogenesis.

Protocol 1: 2D Colony Formation Assay with this compound Treatment

This protocol is suitable for assessing the clonogenic survival of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MKN-45, SW480, A375)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

6-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Methanol or 4% Paraformaldehyde (PFA) for fixation

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.

-

Allow cells to attach overnight in the incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (DMSO only).

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 7-14 days. The incubation time will vary depending on the cell line's doubling time.

-

Monitor colony formation every 2-3 days. If the medium changes color (indicating a pH change), it should be replaced with fresh medium containing the respective this compound concentrations.

-

-

Fixation and Staining:

-

After the incubation period, when visible colonies (ideally >50 cells) have formed in the control wells, gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol or 4% PFA to each well and incubating for 10-15 minutes at room temperature.

-

Remove the fixative and allow the plates to air dry.

-

Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Scan or photograph the plates.

-

Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

Protocol 2: Soft Agar Colony Formation Assay with this compound Treatment

This assay measures anchorage-independent growth, a key characteristic of transformed cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (2X and 1X)

-

This compound (stock solution in DMSO)

-

Agarose, low melting point

-

6-well tissue culture plates

-

Sterile water

-

Incubator (37°C, 5% CO₂)

-

MTT or Crystal Violet for staining

Procedure:

-

Preparation of Agar Layers:

-

Bottom Layer (0.6% Agar):

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Melt the agarose and cool to 40-42°C in a water bath.

-

Warm 2X complete culture medium to 40-42°C.

-

Mix equal volumes of the 1.2% agarose and 2X medium to get a final concentration of 0.6% agarose in 1X medium.

-

Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.

-

-

-

Cell Suspension and Top Agar Layer (0.3% Agar):

-

Prepare a single-cell suspension of the cancer cells.

-

Prepare a 0.6% agarose solution and cool it to 40°C.

-

Prepare the cell suspension in 2X complete medium at a concentration of 2X the desired final cell density (e.g., 10,000 cells/mL for a final density of 5,000 cells/well).

-

Prepare this compound dilutions in 2X complete medium.

-

Mix the cell suspension (with or without this compound) with an equal volume of the 0.6% agarose solution. This will result in a 0.3% agarose solution containing the cells in 1X medium.

-

Immediately layer 1 mL of this cell-agar mixture on top of the solidified bottom agar layer.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Add 0.5 mL of complete medium (containing the appropriate concentration of this compound) on top of the agar to prevent it from drying out.

-

Incubate the plates for 14-21 days.

-

Feed the cells every 3-4 days by adding a small amount of fresh medium with the treatment.

-

-

Staining and Colony Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of MTT solution (0.5 mg/mL) and incubating for 2-4 hours, or by using Crystal Violet.

-

Photograph the plates and count the colonies using an imaging system or a microscope.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the colony formation assay with this compound treatment.

This compound Signaling Pathway

This compound has been shown to exert its anti-proliferative effects by modulating several key signaling pathways involved in cell survival and apoptosis. A prominent mechanism is the downregulation of the PI3K/AKT and ERK signaling pathways.[3]

References

Application Notes and Protocols for Studying Demethylzeylasteral in Gastric Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral (Dem), a natural compound extracted from the medicinal plant Tripterygium wilfordii, has demonstrated significant anti-tumor effects in various cancers, including gastric cancer.[1] In vitro and in vivo studies have shown its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis. These effects are mediated through the modulation of key signaling pathways, making this compound a promising candidate for further investigation and drug development in the context of gastric cancer.

This document provides detailed application notes and experimental protocols for utilizing animal models to study the efficacy and mechanism of action of this compound in gastric cancer. The protocols are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing robust preclinical studies.

Key Signaling Pathways Affected by this compound in Gastric Cancer

This compound has been shown to exert its anti-tumor effects in gastric cancer by modulating several critical signaling pathways:

-

FBXW7/c-Myc Axis: this compound upregulates the E3 ubiquitin ligase FBXW7, which in turn promotes the degradation of the oncoprotein c-Myc.[1] The downregulation of c-Myc leads to the inhibition of cell proliferation, migration, and invasion.[1]

-

Akt/GSK-3β Signaling Pathway: this compound has been observed to suppress the phosphorylation of both Akt and GSK-3β, key components of a pathway crucial for cell survival and proliferation.[2]

-

ERK1/2 Signaling Pathway: The compound also attenuates the phosphorylation of ERK1/2, a central component of the MAPK pathway that is frequently dysregulated in cancer and plays a role in cell proliferation and survival.[2]

These pathways represent key areas of investigation when studying the molecular mechanisms of this compound in gastric cancer.

Animal Models for In Vivo Studies

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for preclinical evaluation of anti-cancer agents. For studying this compound in gastric cancer, the subcutaneous xenograft model using human gastric cancer cell lines in immunodeficient mice is a well-established approach.

Recommended Animal Model:

-

Mouse Strain: Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice are recommended due to their profound immunodeficiency, which allows for robust engraftment and growth of human tumor cells.[1]

-

Cell Line: The human gastric cancer cell line HGC-27, derived from a metastatic lymph node, has been successfully used to establish xenograft tumors for studying the effects of this compound.[1][3][4] Other cell lines such as MKN-45 can also be considered.[2][5]

Quantitative Data Summary

The following tables summarize quantitative data from a representative in vivo study investigating the effect of this compound on HGC-27 gastric cancer xenografts.

Table 1: Effect of this compound on Tumor Growth in HGC-27 Xenografts

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Mean Tumor Weight (g) at Day 14 |

| Control (DMSO) | [Data should be inserted from specific study] | [Data should be inserted from specific study] |

| This compound (5 mg/kg) | Significantly lower than control[1] | Significantly lower than control[1] |

Note: Specific numerical data for tumor volume and weight were not available in the cited abstracts. Researchers should record and analyze these parameters based on their experimental measurements.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Gastric Cancer Xenograft Model

This protocol describes the subcutaneous implantation of HGC-27 human gastric cancer cells into NOD/SCID mice.

Materials:

-

HGC-27 human gastric cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

4- to 6-week-old female NOD/SCID mice

-

1 mL sterile syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Animal clippers

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Culture HGC-27 cells in T75 flasks until they reach 80-90% confluency.

-

Wash the cells with sterile PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse using the chosen anesthetic method.

-

Shave the hair from the right flank of the mouse.

-

Wipe the injection site with 70% ethanol.

-

-

Cell Injection:

-

Gently draw 100 µL of the cell suspension (containing 1 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.[1]

-

Lift the skin on the flank and insert the needle subcutaneously.

-

Slowly inject the 100 µL of cell suspension to form a small bleb under the skin.

-

Carefully withdraw the needle.

-

-

Post-Injection Monitoring:

-

Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.[1]

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Protocol 2: In Vivo Administration of this compound

This protocol outlines the intraperitoneal administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile PBS or saline

-

Tumor-bearing mice

-

1 mL sterile syringes with 27-gauge needles

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in DMSO to create a stock solution.

-

For a final dose of 5 mg/kg, dilute the stock solution with sterile PBS or saline to the desired final concentration.[1] The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

Prepare a vehicle control solution with the same concentration of DMSO in PBS or saline.

-

-

Administration:

-

Gently restrain the mouse.

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection. The typical injection volume is 100-200 µL.

-

Injections are performed every other day for a duration of 2 weeks.[1]

-

-

Monitoring:

Protocol 3: Immunohistochemistry (IHC) for c-Myc in Xenograft Tumors

This protocol provides a general procedure for the immunohistochemical staining of c-Myc in paraffin-embedded tumor sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-c-Myc

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a microwave, pressure cooker, or water bath according to standard protocols.

-

Allow slides to cool to room temperature.

-

Wash with PBS.

-

-

Blocking Endogenous Peroxidase:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes.

-

Wash with PBS.

-

-

Blocking Non-Specific Binding:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-c-Myc primary antibody in blocking buffer to its optimal concentration (to be determined by the user).

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Rinse with water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded ethanol series and xylene.

-

Mount with a coverslip using mounting medium.

-

Protocol 4: Western Blotting for Akt, ERK, and their Phosphorylated Forms

This protocol describes the detection of total and phosphorylated Akt and ERK in gastric cancer cell lysates.

Materials:

-

Gastric cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse treated cells with RIPA buffer.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Visualization:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To detect total and phosphorylated forms, the membrane can be stripped and re-probed with the corresponding antibody.

-

Visualizations

Caption: Signaling pathways affected by this compound in gastric cancer.

Caption: Experimental workflow for in vivo study of this compound.

References

- 1. This compound inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK4 confers cisplatin resistance in gastric cancer cells via PI3K/Akt- and MEK/ERK-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line HGC-27 (CVCL_1279) [cellosaurus.org]

- 4. HGC-27 Cells [cytion.com]

- 5. Identification of an antitumor effect of this compound on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Demethylzeylasteral in Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylzeylasteral, a triterpenoid extracted from the traditional Chinese medicinal plant Tripterygium wilfordii, has emerged as a promising natural compound with potent anti-tumor activities. Extensive preclinical research has demonstrated its efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing apoptosis and cell cycle arrest across a variety of cancer types. These effects are attributed to its modulation of key signaling pathways, including the ERK/AKT/GSK-3β axis, the p53 tumor suppressor pathway, and the anti-apoptotic protein MCL1. This document provides detailed application notes and protocols for utilizing this compound in xenograft tumor models, offering a guide for researchers investigating its therapeutic potential.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor effects of this compound in various xenograft models.

Table 1: Effect of this compound on Gastric Cancer Xenograft Model

| Cell Line | Animal Model | Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | Reference |

| HGC-27 | NOD/SCID Mice | Control (DMSO) | - | Data not explicitly provided, but graphically represented as larger | Data not explicitly provided, but graphically represented as heavier | - | [1] |

| HGC-27 | NOD/SCID Mice | This compound | Not specified | Data not explicitly provided, but graphically represented as smaller | Data not explicitly provided, but graphically represented as lighter | Significant | [1] |

| HGC-27 + c-Myc overexpression | NOD/SCID Mice | This compound | Not specified | Rescue of tumor growth inhibition observed | Rescue of tumor weight reduction observed | - | [1] |

Table 2: Effect of this compound on Melanoma Xenograft Model

| Cell Line | Animal Model | Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | Reference |

| A375 | Nude Mice | Control (Empty Vector) | - | Data not explicitly provided | Data not explicitly provided | - | |

| A375 | Nude Mice | This compound | Not specified | Significantly smaller than control | Significantly lighter than control | Significant | |

| A375 + MCL1 overexpression | Nude Mice | This compound | Not specified | Larger than this compound-treated A375 group | Heavier than this compound-treated A375 group | Partial rescue of inhibition |

Table 3: Effect of this compound on Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

| Cell Line | Animal Model | Treatment Group | Dosage and Administration | Outcome | Reference |

| A549 | Nude Mice | This compound | Not specified | Demonstrated anti-tumor actions in a CDX model | [2] |

Table 4: In Vitro Cytotoxicity of this compound in Prostate Cancer Cells

| Cell Line | IC50 (µM) after 48h | Reference |

| DU145 | 11.47 | [3] |

| PC3 | 13.10 | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting multiple critical signaling pathways within cancer cells.

References

- 1. This compound inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces PD-L1 ubiquitin–proteasome degradation and promotes antitumor immunity via targeting USP22 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Intracellular Calcium Signals Following Demethylzeylasteral Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethylzeylasteral (also known as T-96) is a pharmacologically active triterpenoid extracted from Tripterygium wilfordii Hook F. It has demonstrated anti-neoplastic effects in various cancer cell types.[1] A key mechanism contributing to its cytotoxic effects involves the induction of reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress.[1] This stress response disrupts ER homeostasis, leading to the release of stored calcium (Ca2+) into the cytoplasm and a subsequent increase in intracellular Ca2+ concentration, which can trigger apoptotic pathways.[1] These application notes provide a detailed protocol for measuring these this compound-induced intracellular calcium signals.

Mechanism of Action Overview:

This compound initiates a signaling cascade that culminates in apoptosis. A critical part of this pathway is the elevation of intracellular calcium. The compound promotes the generation of ROS, which in turn induces ER stress.[1] The ER is a major intracellular calcium store, and its perturbation leads to the release of Ca2+ into the cytoplasm.[1][2] This increase in cytosolic calcium is a key signaling event that can activate various downstream pathways, including the unfolded protein response (UPR) and ultimately, apoptosis.[1][3]

Signaling Pathway Diagram:

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Using Fluo-4 AM

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in cultured cells following treatment with this compound.

Materials:

-

This compound (T-96)

-

Cancer cell line of interest (e.g., DU145, PC3 prostate cancer cells)[1]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

96-well black, clear-bottom plates suitable for fluorescence measurements

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).

-

Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM working solution in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%.

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with 100 µL of HBSS.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the Fluo-4 AM loading buffer.

-

Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Measurement of Calcium Signal:

-

Baseline Reading: Place the plate in a fluorescence plate reader or on a fluorescence microscope. Measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).

-

Treatment Addition: Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a calcium ionophore like ionomycin).

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-30 minutes) to capture the initial calcium flux. For longer-term effects, measurements can be taken at specific time points (e.g., 1, 6, 24 hours) post-treatment.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of each well to its baseline reading (F/F0).

-

Plot the change in fluorescence intensity over time.

-

The peak fluorescence intensity or the area under the curve can be used to quantify the intracellular calcium increase.

-

Experimental Workflow Diagram:

Caption: Workflow for measuring intracellular calcium.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Effect of this compound on Intracellular Calcium

| Treatment Concentration (µM) | Peak Fluorescence Intensity (F/F₀) ± SD |

| 0 (Vehicle Control) | 1.0 ± 0.05 |

| 5 | Insert Value |

| 10 | Insert Value |

| 20 | Insert Value |

| Positive Control (e.g., Ionomycin) | Insert Value |

Table 2: Time-Course of this compound-Induced Intracellular Calcium Increase

| Time Post-Treatment | Fluorescence Intensity (F/F₀) at 10 µM ± SD |

| 0 min | 1.0 ± 0.05 |

| 5 min | Insert Value |

| 15 min | Insert Value |

| 30 min | Insert Value |

| 60 min | Insert Value |

Expected Results:

Treatment with this compound is expected to cause a dose-dependent increase in intracellular calcium concentration.[1] This will be observed as an increase in the fluorescence intensity of Fluo-4. The kinetics of the response may vary depending on the cell type and experimental conditions. A rapid increase in fluorescence shortly after the addition of the compound would indicate a direct effect on calcium release channels, while a more delayed response might suggest an indirect mechanism involving upstream signaling events like ROS production and ER stress induction.

Troubleshooting:

-

Low Signal: Ensure cells are healthy and at an appropriate confluency. Optimize dye loading time and concentration. Check the filter sets on the fluorescence instrument.

-

High Background: Ensure thorough washing after dye loading. Check for autofluorescence from the compound or medium.

-

Cell Detachment: Handle cells gently during washing steps. Use pre-coated plates if necessary.

This application note provides a framework for investigating the effects of this compound on intracellular calcium signaling. By following the detailed protocol and utilizing the provided diagrams and data presentation formats, researchers can effectively quantify the changes in intracellular calcium and further elucidate the mechanism of action of this promising anti-cancer compound.

References

- 1. This compound (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysregulation of Intracellular Calcium Signaling in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Endoplasmic Reticulum Stress in the Anticancer Activity of Natural Compounds [mdpi.com]

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Novel Demethylzeylasteral Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel Demethylzeylasteral (DEM) derivatives and their evaluation as potential anticancer agents. Detailed protocols for key experiments are provided to facilitate the replication and further development of these promising compounds.

Introduction

This compound (DEM), a natural triterpenoid isolated from plants of the Tripterygium genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[1][2] However, the moderate in vivo and in vitro anticancer activity of DEM has prompted researchers to synthesize novel derivatives with enhanced potency and selectivity. This document outlines the synthesis of such derivatives through modification of the phenolic hydroxyl and aldehyde groups on the DEM scaffold and details the protocols for assessing their anticancer efficacy.

Data Presentation: Anticancer Activity of this compound Derivatives

The antiproliferative activities of newly synthesized DEM derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below.

Table 1: IC50 Values (μM) of DEM Derivatives (Modification of Phenolic Hydroxyl Groups) [1]

| Compound | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) |

| This compound (DEM) | > 40 | > 40 | > 40 |

| Derivative 7 | 16.73 ± 1.07 | 16.26 ± 1.94 | 17.07 ± 1.09 |

| Doxorubicin (Positive Control) | 15.81 ± 1.12 | 14.93 ± 1.56 | 16.28 ± 1.23 |

Data represents mean ± standard deviation from three independent experiments.

Table 2: IC50 Values (μM) of DEM Derivatives (Modification of Aldehyde Group at C-4) [3]

| Compound | HCT116 (Colon Cancer) | SKOV3 (Ovarian Cancer) | HepG2 (Liver Cancer) |

| This compound (DEM) | > 40 | > 40 | > 40 |

| Derivative 2 | 4.17 ± 0.07 | 24.15 ± 1.65 | 36.66 ± 0.42 |

| Doxorubicin (Positive Control) | 1.23 ± 0.05 | 1.87 ± 0.09 | 0.98 ± 0.04 |

Data represents mean ± standard deviation from three independent experiments.

Experimental Protocols

I. Synthesis of Novel this compound Derivatives

General Procedure for the Synthesis of this compound Derivatives:

The synthesis of novel DEM derivatives involves the chemical modification of the parent compound, this compound. The primary sites for modification include the phenolic hydroxyl groups at positions C-2, C-3, and C-29, as well as the aldehyde group at position C-4.[1][3] The following is a general protocol; specific reaction conditions, reagents, and purification methods for individual derivatives can be found in the cited literature.

1. Materials and Reagents:

-

This compound (starting material)

-

Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Acylating or alkylating agents (e.g., acid chlorides, acid anhydrides, alkyl halides)

-

Bases (e.g., Triethylamine (TEA), Pyridine, Potassium Carbonate)

-

Coupling agents (for amide bond formation)

-

Reagents for reductive amination (for aldehyde modification)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2. General Reaction Setup:

-

Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the appropriate base to the reaction mixture.

-

Slowly add the acylating, alkylating, or other modifying reagent to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure.

3. Purification:

-

Purify the crude product using silica gel column chromatography with a suitable solvent system to obtain the desired derivative.

4. Characterization:

-

Confirm the structure of the synthesized derivatives using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

II. In Vitro Anticancer Activity Assays

A. Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of the DEM derivatives on cancer cells.

1. Materials:

-

Human cancer cell lines (e.g., A549, HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

2. Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the DEM derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in each well with 100 µL of medium containing the various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with DEM derivatives.

1. Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

2. Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the DEM derivatives for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

C. Cell Cycle Analysis

This protocol is used to determine the effect of DEM derivatives on the cell cycle distribution of cancer cells.

1. Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

This compound derivatives

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

2. Protocol:

-

Seed cells in 6-well plates and treat with DEM derivatives as described for the apoptosis assay.

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash them with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Synthesis and Anticancer Evaluation.

Signaling Pathways Implicated in Anticancer Activity

Caption: Key Signaling Pathways Modulated by DEM Derivatives.

References

- 1. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of this compound, a triterpenoid of the genus Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of this compound derivatives as potential anticancer therapies for colon cancer: In vitro antiproliferation, cell cycle arrest analyses, network pharmacology investigations, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Demethylzeylasteral solubility issues in aqueous media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylzeylasteral, focusing on solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. It is considered insoluble in water.

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: For in vitro cell culture experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. A common practice is to dissolve this compound in DMSO. For example, a stock solution of 40 mM in DMSO has been used in published studies.[1] This stock solution can then be diluted to the final desired concentration in the aqueous cell culture medium. To minimize the final concentration of the organic solvent, it is advisable to prepare the highest concentration stock solution that remains fully dissolved.

Q3: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

-

Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

-

Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.

-

Use a pre-warmed medium: Adding the stock solution to a pre-warmed aqueous medium (e.g., 37°C) can sometimes improve solubility.

-

Increase mixing: Ensure thorough and immediate mixing upon adding the stock solution to the aqueous medium.

-

Consider solubility-enhancing excipients: If the above steps are insufficient, you may need to explore the use of solubilizing agents such as cyclodextrins or surfactants. It is crucial to perform validation experiments to ensure these excipients do not interfere with your experimental outcomes.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways, including:

Troubleshooting Guide: this compound Solubility in Aqueous Media

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate Formation in Aqueous Solution

Initial Assessment Workflow

Caption: A logical workflow for troubleshooting precipitation issues.

Detailed Troubleshooting Steps:

-